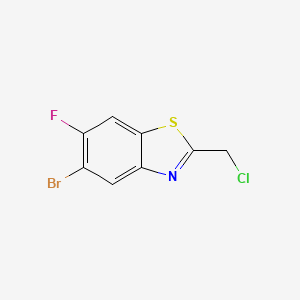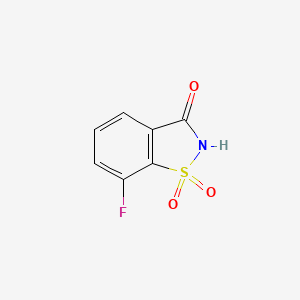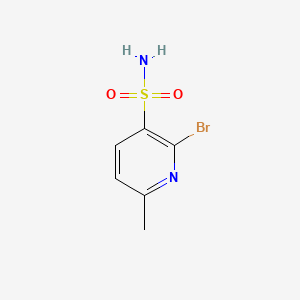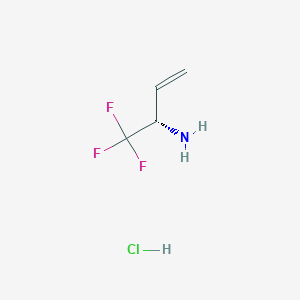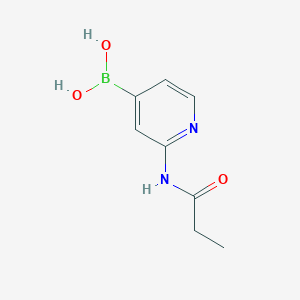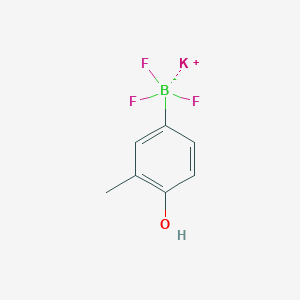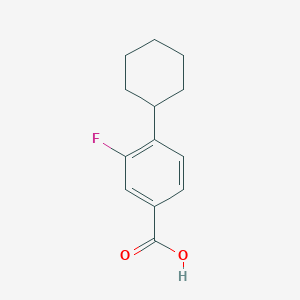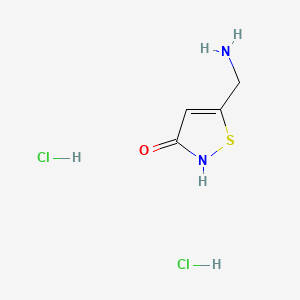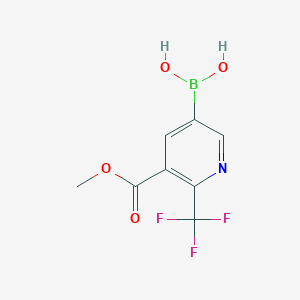![molecular formula C11H17NO3 B15298055 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol It is known for its unique spirocyclic structure, which consists of a spiro-fused azaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid typically involves the reaction of 1-carboxycyclohexaneacetic acid with glycine under specific conditions . The reaction proceeds through a series of steps, including cyclization and oxidation, to form the desired spirocyclic structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spirocyclic compounds. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
作用機序
The mechanism of action of 2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid can be compared with other similar compounds, such as:
2-{8-oxa-2-azaspiro[4.5]decan-3-yl}acetic acid hydrochloride: This compound has a similar spirocyclic structure but includes an oxa group, which may confer different chemical and biological properties.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid): Another spirocyclic compound with distinct pharmacological properties, particularly as a mu opioid agonist.
The uniqueness of this compound lies in its specific spirocyclic structure and the potential for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17NO3 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(1-oxo-2-azaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C11H17NO3/c13-9(14)6-8-7-11(10(15)12-8)4-2-1-3-5-11/h8H,1-7H2,(H,12,15)(H,13,14) |
InChIキー |
INRIFWYUWCDUPV-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CC(NC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


